molecular formula C17H26N2O B5612673 N-mesityl-3-(1-piperidinyl)propanamide

N-mesityl-3-(1-piperidinyl)propanamide

Cat. No.: B5612673
M. Wt: 274.4 g/mol
InChI Key: ZRWRTDKZHRRSPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Mesityl-3-(1-piperidinyl)propanamide is a synthetic propanamide derivative characterized by a mesityl (2,4,6-trimethylphenyl) group attached to the amide nitrogen and a piperidinyl moiety at the 3-position of the propanamide chain. Propanamide derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and material science due to their tunable substituents and functional versatility .

Properties

IUPAC Name

3-piperidin-1-yl-N-(2,4,6-trimethylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-13-11-14(2)17(15(3)12-13)18-16(20)7-10-19-8-5-4-6-9-19/h11-12H,4-10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWRTDKZHRRSPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CCN2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-mesityl-3-(1-piperidinyl)propanamide with structurally related propanamide derivatives, focusing on molecular features, applications, and research findings.

N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide

  • Molecular Formula : C₁₆H₂₄N₂O₂ .
  • Key Substituents : Phenyl group on the amide nitrogen and a 4-methoxymethyl-piperidinyl group on the propanamide chain.
  • Applications : Used as a pharmaceutical intermediate, highlighting its relevance in drug synthesis .
  • Structural Contrast: Unlike the target compound’s mesityl group, this derivative features a simpler phenyl group, which reduces steric hindrance and may enhance solubility.

N-(3-Nitrophenyl)-3-Phenyl-2-(Phenylsulfonamido)propanamide

  • Key Substituents : 3-Nitrophenyl, phenyl, and sulfonamido groups .
  • Physical Properties : Melting point differences between this compound and its precursors suggest enhanced crystallinity due to the sulfonamido group’s hydrogen-bonding capability .
  • Contrast : The sulfonamido group introduces a strong electron-withdrawing effect, which is absent in the target compound. This could affect reactivity in synthetic pathways or bioactivity.

Propanamide Derivatives with Amino and Phenyl Substituents

  • Examples: 2-Amino-3-phenylpropanamide .
  • Comparison: The amino group in these derivatives may enhance hydrogen-bonding interactions, a feature absent in the mesityl-substituted target compound. This difference could influence bioavailability and target selectivity.

(R)-2-Acetamido-N-(2-Cycloheptylethyl)-3-(1H-Indol-3-yl)propanamide

  • Key Substituents : Acetamido, cycloheptylethyl, and indolyl groups .
  • Implications : Such complexity is often leveraged in drug design for targeting neurological receptors, suggesting divergent applications compared to the mesityl-piperidinyl derivative .

Propanamide, 3-Isopropyl-Piperidine

  • Context : Identified in phytochemical analyses of plant extracts .

Data Table: Comparative Analysis of Propanamide Derivatives

Compound Name Molecular Formula Key Substituents Applications/Activity Physical Properties Source
This compound C₁₇H₂₄N₂O (inferred) Mesityl, piperidinyl Hypothesized pharmacological N/A N/A
N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide C₁₆H₂₄N₂O₂ Phenyl, methoxymethyl-piperidinyl Pharmaceutical intermediate N/A
N-(3-Nitrophenyl)-3-Phenyl-2-(Phenylsulfonamido)propanamide Not provided Nitrophenyl, sulfonamido Material science Higher melting point
2-Amino-3-phenylpropanamide C₉H₁₂N₂O Amino, phenyl Herbicidal activity N/A
(R)-2-Acetamido-N-(2-cycloheptylethyl)-3-(1H-indol-3-yl)propanamide C₂₁H₂₉N₃O₂ Acetamido, indolyl, cycloheptylethyl Neurological drug candidate N/A

Research Findings and Implications

  • Steric Effects: The mesityl group in the target compound likely reduces solubility compared to phenyl or amino-substituted analogs but may improve metabolic stability .
  • Synthetic Utility : Sulfonamido and nitro groups enhance crystallinity and reactivity, useful in material synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.